[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13532454
Molecular Formula: C14H29N3O2
Molecular Weight: 271.40 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13532454.png)
Specification
Molecular Formula | C14H29N3O2 |
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Molecular Weight | 271.40 g/mol |
IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C14H29N3O2/c1-11(2)17(13(18)19-14(3,4)5)12-6-8-16(10-12)9-7-15/h11-12H,6-10,15H2,1-5H3/t12-/m1/s1 |
Standard InChI Key | XQKQAQVNQQKWJT-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)CCN)C(=O)OC(C)(C)C |
SMILES | CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule consists of a pyrrolidine ring substituted at the 1-position with a 2-aminoethyl group and at the 3-position with an isopropyl-carbamic acid tert-butyl ester moiety. The (R)-configuration at the pyrrolidine ring’s stereogenic center distinguishes it from its (S)-enantiomer, which has been more extensively documented in analogous compounds . The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, a common strategy in peptide synthesis to prevent unwanted side reactions .
Molecular Formula and Weight
IUPAC Name
The systematic name is tert-butyl (R)-1-(2-aminoethyl)-3-(isopropylcarbamoyl)pyrrolidin-3-ylcarbamate. This nomenclature reflects the stereochemistry, functional groups, and substitution pattern on the pyrrolidine ring.
Stereochemical Considerations
The (R)-configuration at the pyrrolidine’s stereocenter influences the molecule’s three-dimensional conformation, potentially affecting its reactivity and biological interactions. Comparative studies on enantiomeric pairs of similar pyrrolidine derivatives have demonstrated significant differences in binding affinities to biological targets, underscoring the importance of stereochemical control in drug design .
Synthesis and Preparation
Synthetic Routes
While no explicit synthesis for this specific compound is documented, analogous methodologies from related tert-butyl carbamate-protected pyrrolidines provide a foundational framework . A plausible synthetic pathway involves:
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Pyrrolidine Functionalization:
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Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination.
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Stereoselective synthesis to establish the (R)-configuration, potentially using chiral auxiliaries or catalytic asymmetric hydrogenation.
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Carbamate Formation:
Key Reagents and Conditions
Step | Reagents/Conditions | Purpose |
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1 | 2-Chloroethylamine, KCO, DMF | Alkylation of pyrrolidine |
2 | Isopropyl chloroformate, EtN, THF | Carbamate formation |
3 | BocO, DMAP, CHCl | Boc protection of amine |
Challenges in Synthesis
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Stereochemical Purity: Ensuring enantiomeric excess requires chiral catalysts or resolution techniques.
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Functional Group Compatibility: The Boc group’s stability under basic and acidic conditions must be balanced with the reactivity of the aminoethyl side chain .
Physicochemical Properties
Spectral Characteristics
Although experimental data for this compound are scarce, predictions based on analogous structures suggest:
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H NMR: Signals at δ 1.40 ppm (tert-butyl), δ 3.20–3.50 ppm (pyrrolidine and ethylamine protons), and δ 4.80 ppm (carbamate NH).
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IR Spectroscopy: Stretching vibrations at ~1680 cm (C=O of carbamate) and ~3350 cm (N-H of amine).
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the Boc group’s hydrophobicity.
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Stability: Susceptible to acid-mediated Boc deprotection, necessitating neutral or mildly basic storage conditions .
Biological Activity and Applications
Prodrug Considerations
The Boc-protected amine could serve as a prodrug moiety, with in vivo enzymatic cleavage releasing the active primary amine. This strategy has been employed in antivirals and antipsychotics to improve bioavailability .
Comparison with Analogous Compounds
Structural Analogues
Stereochemical Impact
The (R)-enantiomer’s three-dimensional arrangement may enhance binding to chiral biological targets compared to its (S)-counterpart, a phenomenon observed in β-blockers and kinase inhibitors .
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